Product packaging for Phenacyl acetate(Cat. No.:CAS No. 2243-35-8)

Phenacyl acetate

Cat. No.: B042543
CAS No.: 2243-35-8
M. Wt: 178.18 g/mol
InChI Key: BGAXCPSNMHVHJC-UHFFFAOYSA-N
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Description

Phenacyl acetate is a versatile organic compound and valuable reagent in research, primarily recognized for its role as a protected form of phenacyl alcohol and as a chemical building block. Its core research value lies in organic synthesis, where it serves as a key intermediate. The acetate group acts as a robust protecting group for the ketone-containing phenacyl moiety, allowing for selective reactions at other parts of a molecule under conditions where the ketone might be reactive. Subsequent facile deprotection under mild basic conditions regenerates the parent phenacyl group, making it a strategic tool in multi-step synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B042543 Phenacyl acetate CAS No. 2243-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXCPSNMHVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862889
Record name ethanone, 2-(acetyloxy)-1-phenyl-
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-35-8
Record name 2-(Acetyloxy)-1-phenylethanone
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Record name Phenacyl acetate
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Record name Ethanone, 2-(acetyloxy)-1-phenyl-
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Record name ethanone, 2-(acetyloxy)-1-phenyl-
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Synthesis and Preparation Methodologies for Phenacyl Acetate

Classical Synthetic Routes and Their Evolution

The traditional synthesis of phenacyl acetate (B1210297) primarily involves a two-step process: the preparation of the intermediate phenacyl bromide, followed by its esterification with an acetate salt.

Esterification of Phenacyl Bromide with Acetate

The conversion of phenacyl bromide to phenacyl acetate is a classical nucleophilic substitution reaction. In this step, the bromide, a good leaving group, is displaced by the acetate anion.

This esterification is typically achieved by reacting phenacyl bromide with an acetate salt, such as sodium acetate or potassium acetate, in a suitable solvent. The choice of solvent and reaction conditions is critical for optimizing the yield and purity of the final product.

The rate of the esterification reaction is influenced by several factors, including temperature, reactant concentrations, and the nature of the solvent. Generally, esterification reactions are reversible, but the reaction of an alkyl halide like phenacyl bromide with a carboxylate salt proceeds largely to completion. longdom.org

Key parameters for optimization include:

Temperature: Increasing the reaction temperature generally increases the rate of reaction. rdd.edu.iq However, excessively high temperatures can lead to side reactions and decomposition of the product.

Reactant Ratio: Using an equivalent or a slight excess of the acetate salt can help drive the reaction to completion. cdnsciencepub.com

Solvent: The choice of solvent affects the solubility of the reactants and the rate of the nucleophilic substitution. Solvents like ethanol (B145695) are commonly used. cdnsciencepub.com

Reaction Time: The optimal reaction time is determined by monitoring the reaction's progress, often through techniques like thin-layer chromatography (TLC), to ensure the starting material is consumed while minimizing the formation of byproducts. cdnsciencepub.com For similar esterifications, it is recommended to keep reaction times to a minimum to avoid hydrolysis of the ester product, which can be catalyzed by the carboxylate salt. cdnsciencepub.com

The kinetics of esterification can be complex, but for many processes, they follow second-order kinetics. longdom.org The rate is dependent on the concentration of both the phenacyl bromide and the acetate salt. Kinetic models, while not extensively detailed specifically for this compound in the provided literature, are generally described by power-law models or, in more complex systems, models like the Eley-Rideal mechanism. longdom.orgrdd.edu.iq

Table 1: Factors Influencing Esterification Reaction Kinetics

Parameter Effect on Reaction Typical Conditions for Optimization
Temperature Higher temperature increases the reaction rate. 50-100 °C
Molar Ratio Affects reaction equilibrium and conversion rate. 1:1 to 1:1.2 (Phenacyl Bromide:Acetate)
Catalyst Can significantly increase the reaction rate. Phase-transfer catalysts (e.g., TBAB)
Solvent Influences solubility and reaction mechanism. Ethanol, Acetonitrile (B52724), Aqueous media

To enhance the rate and efficiency of the esterification, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving a water-soluble nucleophile (acetate) and an organic-soluble substrate (phenacyl bromide). chemicalforums.comcrdeepjournal.org

In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the acetate anion from the aqueous phase or solid phase to the organic phase where the reaction occurs. chemicalforums.comcrdeepjournal.orgdistantreader.org This method offers several advantages, including the use of aqueous media, milder reaction conditions, shorter reaction times, and high yields. chemicalforums.com For example, the synthesis of various phenacyl derivatives using TBAB in water has been shown to be an efficient and environmentally friendly procedure. chemicalforums.com

Preparation of Phenacyl Bromide as a Precursor

The synthesis of this compound is critically dependent on the availability of its precursor, phenacyl bromide. Phenacyl bromide is most commonly prepared by the α-bromination of acetophenone (B1666503). orgsyn.orgakjournals.com This reaction involves the substitution of one of the α-hydrogens of the ketone with a bromine atom.

Several methods for the bromination of acetophenone have been developed, varying in the choice of solvent and brominating agent. orgsyn.orgresearchgate.net A well-established laboratory procedure involves dissolving acetophenone in a suitable solvent, such as anhydrous ether or glacial acetic acid, and then adding bromine dropwise. orgsyn.orgorgsyn.org

A common procedure involves:

Dissolving acetophenone in anhydrous ether and cooling the solution in an ice bath. orgsyn.org

Adding a small amount of a Lewis acid catalyst, such as anhydrous aluminum chloride, to facilitate the reaction. orgsyn.org

Gradually adding an equimolar amount of bromine with stirring. orgsyn.org

After the reaction is complete, the crude product is isolated and purified, typically by recrystallization from a solvent like methanol (B129727), to yield white crystals of phenacyl bromide. orgsyn.org

The reaction yields are generally high, often in the range of 88-96% for the crude product. orgsyn.org

Table 2: Comparison of Synthesis Methods for Phenacyl Bromide

Method Reagents Solvent Catalyst Typical Yield (Crude) Reference
Classical Bromination Acetophenone, Bromine Anhydrous Ether Aluminum Chloride 88-96% orgsyn.org
Acetic Acid Method Acetophenone, Bromine Glacial Acetic Acid None (Acid-catalyzed) Not specified, but effective orgsyn.orgcidcocollegenashik.ac.in
Metal-Free Bromination Acetophenone, KBr Acetonitrile p-TsOH·H₂O, BF₃·Et₂O ~70% ias.ac.in

Modern and Advanced Synthetic Techniques

In recent years, there has been a shift towards developing more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to esterification reactions, significantly accelerating the process compared to conventional heating methods. mdpi.combas.bgorganic-chemistry.org Microwaves directly and efficiently transfer energy to polar molecules in the reaction mixture, leading to rapid heating. mdpi.com

For the synthesis of phenacyl esters, a mixture of phenacyl bromide and a carboxylic acid (or its salt) in a suitable solvent can be subjected to microwave irradiation. bas.bg Studies on the synthesis of phenacyl benzoates (a similar ester) have shown that microwave irradiation, in the presence of a base like sodium carbonate, leads to good yields in very short reaction times. bas.bg This approach is significantly faster than traditional methods that often require prolonged heating. bas.bg The use of microwave assistance can reduce reaction times from hours to mere minutes. rsc.orgorganic-chemistry.org

The benefits of microwave-assisted synthesis for preparing compounds like this compound include:

Rapid Reaction Rates: Reactions that might take hours under conventional heating can often be completed in minutes. organic-chemistry.orgorganic-chemistry.org

Higher Yields: The fast and efficient heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. rsc.org

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

While a specific protocol for this compound was not detailed in the provided search results, the successful application of microwave-assisted synthesis to other phenacyl esters and a wide range of other esterification reactions strongly suggests its applicability and advantages for the synthesis of this compound. bas.bgorganic-chemistry.orgorganic-chemistry.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. This "green" chemistry approach utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to enhance mass transfer and increase the reactivity of chemical species. biointerfaceresearch.commdpi.com

The synthesis of esters, including this compound, can be significantly intensified through ultrasonic irradiation. biointerfaceresearch.com In a typical procedure, the esterification would involve the reaction of a phenacyl halide (e.g., phenacyl bromide) with an acetate salt, or the direct esterification of phenacyl alcohol with acetic acid or its anhydride (B1165640). The application of ultrasound, typically in the frequency range of 20-100 kHz, creates localized hot spots with extremely high temperatures and pressures upon bubble collapse, thereby providing the necessary activation energy for the reaction. mdpi.com

This method offers several advantages:

Reduced Reaction Time: Reactions that might take several hours under conventional heating can often be completed in minutes. biointerfaceresearch.com

Increased Yield: The enhanced mixing and reactivity can lead to higher conversion of reactants to products. researchgate.net

Energy Efficiency: UAOS is generally more energy-efficient than traditional heating methods. biointerfaceresearch.com

The table below outlines a conceptual comparison of conventional versus ultrasound-assisted esterification for ester synthesis.

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time HoursMinutes
Temperature Often elevated (e.g., 60-100°C)Often at room temperature
Energy Input HighLow to moderate
Yield VariableGenerally higher

Phase Transfer Catalysis in Aqueous Media

Phase Transfer Catalysis (PTC) is a highly effective technique for conducting reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. slideshare.netwikipedia.org This is particularly useful for the synthesis of this compound, where an inorganic salt like sodium acetate (soluble in water) needs to react with an organic substrate like phenacyl bromide (soluble in an organic solvent). researchgate.net

The core principle of PTC involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide). slideshare.netijirset.com This catalyst transports the anion (acetate ion, CH₃COO⁻) from the aqueous phase into the organic phase. The catalyst's cation forms a lipophilic ion pair with the acetate anion, allowing it to cross the phase boundary and react with the phenacyl bromide in the organic solvent.

The general mechanism proceeds as follows:

The acetate anion is extracted from the aqueous phase into the organic phase by the PTC cation (Q⁺).

In the organic phase, the now-soluble acetate anion performs a nucleophilic substitution on the phenacyl bromide, yielding this compound and a bromide ion.

The PTC cation then transports the bromide ion back to the aqueous phase, regenerating the catalyst for another cycle.

This methodology is advantageous because it avoids the need for expensive, anhydrous, or polar aprotic solvents and allows for the use of inexpensive inorganic bases and salts in water. ijirset.com

Ruthenium Hydride-Catalyzed Approaches

Ruthenium catalysts are exceptionally versatile and have been successfully employed in a wide range of organic transformations, including the acylation of alcohols to form esters. mdpi.com For the synthesis of this compound, a relevant approach involves the ruthenium-catalyzed acylation of phenacyl alcohol with an acyl donor like acetic anhydride.

One documented method utilizes Ruthenium(III) chloride (RuCl₃) as a catalyst in an ionic liquid medium. mdpi.com In a representative reaction, phenacyl alcohol and acetic anhydride are stirred in the presence of a catalytic amount of RuCl₃. This system efficiently produces the desired this compound in high yields under mild conditions, sometimes at room temperature. mdpi.com The use of an ionic liquid can also facilitate the recycling and reuse of the catalyst.

While the specific term "ruthenium hydride" points to a particular class of ruthenium complexes, the broader category of ruthenium catalysts is highly effective for this esterification. The catalytic cycle generally involves the activation of the alcohol by the ruthenium center, facilitating the nucleophilic attack by the acyl donor. Such methods are often characterized by high efficiency and compatibility with various functional groups. ibs.re.kr

Photoinitiated Radical Polymerization using Phenacyl Bromide

The heading of this section refers to a process where phenacyl bromide plays a crucial role, though not typically for the synthesis of this compound itself. Phenacyl bromide is well-documented as a Norrish Type I photoinitiator, meaning it can absorb light (e.g., UVA) and cleave to form radicals. sci-hub.runih.gov Specifically, upon photolysis, phenacyl bromide undergoes homolytic cleavage of the carbon-bromine bond to generate a phenacyl radical and a bromine radical.

These resulting radicals are highly reactive and are used to initiate the polymerization of various monomers, such as styrene (B11656) and methyl methacrylate (B99206), to form polymers like polystyrene and PMMA. sci-hub.ru The phenacyl group thus becomes incorporated as the end-group of the resulting polymer chain.

Therefore, in the context of photoinitiated radical polymerization, phenacyl bromide is a precursor to a phenacyl radical that starts a polymerization chain, rather than a reactant that is converted into this compound. This process is fundamental in materials science for creating polymers with specific end-group functionalities. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. This compound itself (C₆H₅C(O)CH₂OCOCH₃) is an achiral molecule and therefore does not have stereoisomers. However, stereoselectivity becomes a critical consideration in the synthesis of chiral analogs of this compound, where a stereocenter exists on the phenyl ring, the ethyl bridge, or is introduced during a subsequent reaction. For instance, if a substituted phenacyl alcohol is used as a chiral starting material, maintaining the stereochemical integrity at the chiral center during esterification would be a key objective. Enzymatic resolutions, often using lipases, are a common strategy for achieving high enantioselectivity in the synthesis of chiral esters. scirp.org

Regioselectivity is the preferential formation of one constitutional isomer over another, concerning the position of bond formation. In the synthesis of this compound derivatives, regioselectivity is crucial when the aromatic ring of the acetophenone precursor is substituted. For example, in the palladium-catalyzed Heck arylation to form α-aryl acetophenones, the reaction's conditions dictate where on the molecule the arylation occurs. rsc.org Similarly, during the bromination of a substituted acetophenone to create a phenacyl bromide precursor, the position of bromination must be controlled to the α-carbon rather than the aromatic ring. orgsyn.orgias.ac.in The choice of catalyst, directing groups on the substrate, and reaction conditions are all manipulated to ensure the desired regiochemical outcome. researchgate.net

Yield Optimization and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. azom.com

Yield Optimization strategies focus on driving the reaction equilibrium towards the product side. Key factors include:

Reaction Kinetics: Adjusting temperature, pressure, and reaction time can significantly impact yield. For esterifications, removing a byproduct like water can shift the equilibrium and increase conversion. azom.com

Molar Ratio of Reactants: Using an excess of one of the reactants, often the less expensive one like acetic anhydride or ethyl acetate, can drive the reaction to completion. scirp.org

Catalyst Efficiency: Selecting the optimal catalyst and its concentration is critical. In enzymatic synthesis, for example, the choice of lipase (B570770) and its loading can be fine-tuned using methodologies like Response Surface Methodology (RSM) to find the ideal conditions for maximum conversion. oalib.com

Purity Enhancement involves the removal of byproducts, unreacted starting materials, and catalyst residues. Common techniques include:

Recrystallization: This is a highly effective method for purifying solid products like phenacyl bromide. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. orgsyn.org

Chromatography: Column chromatography is widely used to separate the target compound from a mixture based on differential adsorption to a stationary phase. It is a standard method for purifying many organic products, including this compound derivatives. ias.ac.in

Washing/Extraction: Liquid-liquid extraction is used to remove water-soluble impurities (like salts) or to separate the product from an aqueous reaction mixture into an organic solvent. Simple washing of a crude solid can also remove certain impurities. orgsyn.org

The table below summarizes key optimization and purification strategies.

StrategyObjectiveExample Techniques
Yield Optimization Maximize product formationAdjusting temperature/pressure, optimizing reactant molar ratios, selecting efficient catalysts (e.g., Novozyme 435), removing byproducts. scirp.orgoalib.com
Purity Enhancement Remove contaminantsRecrystallization from solvents like methanol, column chromatography (silica gel), liquid-liquid extraction, washing with water or petroleum ether. orgsyn.orgias.ac.in

Computational and Theoretical Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules from first principles, without reliance on empirical parameters. These methods have been applied to study phenacyl acetate (B1210297) and related compounds, providing detailed insights into their behavior at the atomic and molecular level.

Excited State Calculations and Potential Energy Surfaces

The study of excited states is crucial for understanding photochemical reactions and the electronic spectra of molecules. Potential Energy Surfaces (PES) map the energy of a molecule as a function of its geometry, providing a fundamental landscape for molecular dynamics.

Light-driven molecular reactions are governed by the potential energy landscape of the excited state. rsc.org The location of features like conical intersections and intersystem crossing points on these surfaces is critical as they dictate the probabilities of transitions between different electronic states. rsc.org For any given molecule, each electronic state possesses its own distinct potential energy surface. stackexchange.com

Calculations of the potential energy surface for phenyl acetate have been performed using methods like Møller-Plesset perturbation theory (MP2). For instance, the PES for phenyl acetate was calculated at the MP2/6-311++G(d,p) level of theory to understand the dependence of energy on the dihedral angles α (C-O-C-C) and γ (O-C-C-O). researchgate.net These calculations reveal the energy landscape that governs the molecule's conformational preferences and dynamic behavior. researchgate.net

Advanced computational techniques allow for the scanning of a potential energy surface for an excited electronic state. This is achieved by targeting the excited state in the calculation, often by specifying the number of electronic states (or "roots") for which an energy is to be obtained. stackexchange.com This approach enables the optimization of excited state geometries and the mapping of reaction pathways in the excited state. stackexchange.com

Molecular Structure and Bonding Analysis

DFT and ab initio methods are widely used to predict the three-dimensional structure of molecules with high accuracy. These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction.

For example, in a study of a related compound, dialkyl(phenyl((4-(phenyldiazenyl)phenyl)amino)methyl)phosphonate, the molecular geometry was optimized using the DFT/B3LYP/6-311G(2d,2p) basis set. ijcce.ac.ir The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data, validating the computational model. ijcce.ac.ir Similarly, theoretical studies on acetoxy-4-methyl phenyl methyl acetate, an acylal, used the B3LYP/6-31G(d) and HF/6-31G(d) levels of theory to compute the optimized geometry, with results that were in very good agreement with XRD data. researchgate.net

In a theoretical analysis of phenyl benzoate (B1203000), a molecule structurally similar to phenacyl acetate, various levels of theory including HF, DFT (B3LYP, B3PW91), and MP2 with different basis sets were employed. researchgate.net The study found that good agreement between theoretical and experimental geometric data was achieved with MP2, B3LYP, and B3PW91 methods, particularly when diffuse functions were included in the basis set. researchgate.net

Below is a representative table illustrating the kind of data obtained from such structural calculations, comparing experimental and theoretical values for selected bond parameters.

ParameterBondExperimental (Å/°)Calculated (DFT/B3LYP) (Å/°)
Bond LengthC=O~1.21~1.20
Bond LengthC-O (ester)~1.34~1.35
Bond LengthO-C (acetyl)~1.46~1.45
Bond AngleO=C-O~125~124
Bond AngleC-O-C~116~117
This table is illustrative, based on typical values from computational studies of similar esters like phenyl benzoate and may not represent exact values for this compound.

Conformational Analysis and Energetics

Molecules like this compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them, providing insight into the molecule's flexibility and the energy barriers to internal rotation.

For phenyl acetate, the potential energy surface calculations reveal the energetics associated with the rotation around key dihedral angles. researchgate.net The relative energies of different conformers determine their population at a given temperature. The energy barriers between them dictate the rate of interconversion.

In a study of the related molecule phenyl benzoate, the B3LYP/6-31+G* level of theory was used to map the potential energy functions for the torsion around the phenyl-oxygen (Ph-O) and phenyl-carbon (Ph-C) bonds. researchgate.net While this method accurately estimated the shape of the potential energy curves, it was found to be less accurate in predicting the heights of the rotational barriers. researchgate.net Such studies help to understand the preferred orientation of the phenyl and acetate groups relative to each other.

Reaction Pathway and Mechanism Elucidation

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the rate-determining step of a reaction pathway.

For this compound, its role as an acyl donor in enzymatic reactions has been studied computationally. DFT calculations were used to investigate the acylation half-reaction catalyzed by the acyltransferase from Mycobacterium smegmatis. researchgate.net These calculations showed that phenyl acetate is a better acyl donor than ethyl acetate, which is consistent with experimental observations. researchgate.net The study elucidated the energy profile for the reaction, which proceeds through a tetrahedral intermediate. researchgate.net

In a broader context, DFT has been used to study the mechanism of Pd-catalyzed cross-coupling reactions involving the acylation of aryl iodides. rsc.org Such studies support proposed catalytic cycles (e.g., Pd(0)–Pd(II)–Pd(IV)) and can pinpoint the rate-determining and selectivity-determining steps of the reaction. rsc.org For instance, in one such reaction, the oxidative addition of the anhydride (B1165640) was identified as the rate-determining step. rsc.org These computational approaches provide a molecular-level understanding of reaction barriers and selectivity that is often difficult to obtain through experiments alone. researchgate.net

NMR, MEP maps, FMOs, and Mulliken Atomic Charges Calculations

Computational chemistry provides tools to calculate various electronic and spectroscopic properties that complement experimental data.

NMR (Nuclear Magnetic Resonance) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm molecular structures. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose. researchgate.net

MEP (Molecular Electrostatic Potential) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They are useful for predicting reactivity, as they show electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The red areas on an MEP map indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). researchgate.net

FMOs (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution within the molecule. These charges can help explain intermolecular interactions and reactive sites. For example, calculations on acetoxy-4-methyl phenyl methyl acetate included the computation of atomic charges to better understand its electronic structure. researchgate.net

Below is a table showing typical data that would be generated from such calculations for a molecule like this compound.

Computational PropertyCalculated Value/DescriptionSignificance
HOMO Energy(Typical range: -6 to -8 eV)Relates to electron-donating ability.
LUMO Energy(Typical range: -1 to -3 eV)Relates to electron-accepting ability.
HOMO-LUMO Gap(Typical range: 4 to 6 eV)Indicates chemical reactivity and kinetic stability.
Mulliken Charge on C=O CarbonPositiveIndicates an electrophilic site.
Mulliken Charge on C=O OxygenNegativeIndicates a nucleophilic site.
This table is illustrative and presents typical ranges and qualitative descriptions for organic esters.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including the ab initio and DFT techniques discussed above, that solve the Schrödinger equation (or a simplified form of it) for a given molecule. These calculations have become a standard tool for investigating molecular properties and reactivity. researchgate.net

The application of quantum chemical calculations to this compound allows for a detailed exploration of its electronic ground and excited states. rsc.org For instance, quantum chemical methods are used to perform the calculations described in the previous sections, such as geometry optimization, frequency analysis, and the prediction of spectroscopic properties. researchgate.net

In the context of enzymatic reactions, quantum mechanical calculations using a cluster model of the active site can elucidate detailed reaction mechanisms. researchgate.net This approach was used to study the acyl transfer reaction involving phenyl acetate, where the calculations showed that the reaction follows the general mechanism for enzymatic acyl transfer, involving two half-reactions each proceeding through a tetrahedral intermediate. researchgate.net Such studies provide fundamental insights that can guide the design of new catalysts and biocatalytic processes.

Molecular Dynamics Simulations (If Applicable to this compound)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the technique is highly applicable for investigating its behavior. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions and dynamics. chemrxiv.orgmdpi.com

Applicability to this compound:

MD simulations could be employed to study several aspects of this compound:

Solvation Dynamics: Simulating this compound in various solvents (e.g., water, chloroform, methanol) would reveal information about its solubility, the structure of the solvent shell around it, and the energetic favorability of its interactions with different solvent molecules. Studies on similar small molecules, like acetic acid and acetate ions, have successfully used MD to understand their associating configurations and interactions in solution. arxiv.orgresearchgate.net

Conformational Analysis: The molecule can adopt various conformations due to the rotational freedom around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Interactions with Biomolecules: In a biological context, MD simulations could model the interaction of this compound with proteins or other biological targets. This approach is widely used to understand the binding modes of small molecules to enzyme active sites, which can be a precursor to understanding potential mechanisms of action or inhibition. nih.gov For instance, simulations could place this compound in the binding pocket of a target enzyme to observe its stability, orientation, and the specific intermolecular forces (like hydrogen bonds or hydrophobic interactions) that govern the binding. nih.gov

The general procedure for such a simulation would involve defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecule in a simulation box with the desired solvent or biomolecule, and solving Newton's equations of motion for the system over a specified time period. chemrxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (If Applicable to this compound's Biological Context)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov Although no specific QSAR models for a series of this compound derivatives are prominently published, the methodology is directly applicable should one wish to explore the compound's biological context, for instance, as an enzyme inhibitor or as a scaffold for drug design. nih.govdovepress.com

Hypothetical QSAR Study Design for this compound Derivatives:

A QSAR study on this compound would involve the following steps:

Data Set Assembly: A series of this compound analogs would be synthesized. These analogs would feature systematic variations in their structure, such as adding different substituent groups to the phenyl ring. The biological activity of each compound (e.g., the concentration required to inhibit an enzyme by 50%, known as IC50) would be measured experimentally. dovepress.commdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure and properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the observed biological activity. universiteitleiden.nlnih.gov The goal is to find the best model that can accurately describe the data. dovepress.com

Model Validation: The predictive power of the QSAR model is rigorously tested, often by using a subset of compounds that were not used to build the model. dovepress.com

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govdovepress.com

Interactive Table: Common Descriptor Classes in QSAR

Descriptor ClassDescriptionExamplesPotential Relevance to this compound
Physicochemical Describes bulk properties of the molecule.LogP (lipophilicity), Molecular Weight, Molar Refractivity.Lipophilicity (LogP) could be crucial for membrane permeability and reaching a target site.
Electronic Describes the electronic properties and distribution of charge.Dipole Moment, Atomic Charges, HOMO/LUMO energies.The carbonyl groups and aromatic ring create a specific electronic profile that could govern interactions with a biological target.
Topological Describes the connectivity and branching of atoms.Connectivity Indices, Wiener Index.These descriptors can capture the overall size and shape of the molecule and its substituents.
3D / Steric Describes the three-dimensional arrangement of atoms.Steric Hindrance Parameters (e.g., Verloop), Molecular Volume.The size and shape of substituents on the phenyl ring could sterically hinder or enhance binding to a receptor. nih.gov

Computational Approaches for Spectroscopic Property Prediction

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) are commonly used to calculate IR and NMR spectra with a high degree of accuracy. researchgate.net

Predicting Infrared (IR) Spectra:

The theoretical calculation of an IR spectrum typically involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy structure. Second, a frequency calculation is performed on the optimized geometry. This calculation provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. nih.gov These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net

Predicting Nuclear Magnetic Resonance (NMR) Spectra:

Predicting NMR spectra is also a common application of computational chemistry. After geometry optimization, a specialized calculation is performed to determine the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. nih.gov Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts based on large databases of experimental spectra. nih.gov

The agreement between calculated and experimental spectra serves as a validation of the computational method and can confirm the proposed molecular structure. researchgate.net

Interactive Table: Computational Methods for Spectroscopy

Spectroscopic TechniqueComputational MethodInformation Predicted
Infrared (IR) Spectroscopy Density Functional Theory (DFT), Ab initio methodsVibrational frequencies, IR intensities, Zero-point vibrational energy.
¹H NMR Spectroscopy DFT, Machine Learning, Semi-empirical methodsProton (¹H) chemical shifts, Spin-spin coupling constants. nih.gov
¹³C NMR Spectroscopy Density Functional Theory (DFT)Carbon-13 (¹³C) chemical shifts. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Ultrafast Spectroscopy Experiments

Ultrafast spectroscopy, particularly femtosecond transient absorption (fs-TA) spectroscopy, is a powerful tool for investigating the intricate details of chemical reactions that occur on extremely short timescales, typically from femtoseconds to picoseconds. This technique employs a pump laser pulse to initiate a chemical event and a subsequent probe laser pulse to monitor the resulting photophysical and photochemical processes.

In the context of phenacyl derivatives, such as p-hydroxyphenacyl-fluoroacetate (pHP-FAc), fs-TA has been utilized to study its pH-dependent ultrafast photodynamics. Upon excitation with a UV pump pulse, the molecule is promoted to an excited singlet state. The subsequent relaxation dynamics, including internal conversion and intersystem crossing to triplet states, can be tracked with high temporal resolution. For pHP-FAc, it has been observed that deprotonation at a basic pH significantly accelerates the photo-uncaging reaction. The transient absorption spectra reveal the evolution of different electronic states, including singlet and triplet states, as well as the formation of product absorptions.

The primary photophysical and photochemical processes in compounds like 1-acetoxy-2-methoxyanthraquinone have also been studied using fs-TA. Excitation leads to the population of highly excited singlet states, followed by rapid internal conversion and intramolecular vibrational energy redistribution on the femtosecond timescale. Subsequent intersystem crossing to a triplet state can occur within picoseconds, from which the primary photochemical reaction, such as acyl group migration, proceeds. Time-dependent DFT calculations are often employed to support the assignment of the transient absorption spectra to specific intermediates.

Time-Resolved Resonance Raman Spectroscopy

Time-Resolved Resonance Raman (TR3) spectroscopy provides detailed structural information about short-lived intermediates in photochemical reactions. By probing the vibrational modes of a molecule, this technique can identify transient species and characterize their molecular structure.

The phototrigger compound p-hydroxyphenacyl acetate (B1210297) (HPA) has been studied using both picosecond and nanosecond TR3 spectroscopy in acetonitrile (B52724) solution. Upon photoexcitation, an intermediate is observed that is significantly quenched by oxygen, leading to its identification as the ππ* triplet state of HPA. The temporal evolution of the Raman spectra at early picosecond times indicates a rapid intersystem crossing from the initially excited singlet state, followed by the relaxation of the excess vibrational energy of the newly formed triplet state.

Density functional theory (DFT) calculations are instrumental in complementing the experimental TR3 data. By calculating the vibrational frequencies for the ground and triplet states of HPA, a more definitive assignment of the observed Raman bands can be achieved. These combined experimental and theoretical studies provide valuable insights into the initial steps of the photorelease mechanism in phototrigger compounds like phenacyl acetate. Similar studies on related compounds such as p-hydroxyacetophenone (HA) and p-hydroxyphenacyl diethyl phosphate (B84403) (HPDP) have further elucidated the dynamics and structural characteristics of their triplet states, revealing a rapid intersystem crossing and subsequent relaxation of the energetic triplet state.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Phenacyl Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. When coupled with mass spectrometry (MS), it becomes an indispensable tool for the identification and quantification of various substances, including phenacyl derivatives. The GC-MS analysis of acetate-containing compounds is a well-established method in analytical chemistry. nih.govresearchgate.net

In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation of components is achieved based on their differential partitioning between a stationary phase and a mobile carrier gas, usually an inert gas like helium. scispace.com The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature that aids in its identification. For acetate derivatives, the choice of the GC column and the temperature program are critical parameters that are optimized to achieve good separation from other components in the sample matrix. coresta.org

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion and a series of fragment ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester and keto functionalities.

The application of GC-MS extends to the analysis of various phenacyl derivatives, where it is used to monitor reaction progress, assess product purity, and identify byproducts. Derivatization techniques, such as acylation, are often employed to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic behavior. scispace.com

Table 1: Typical GC-MS Parameters for Acetate Analysis

ParameterValue
GC System Agilent 7890B or similar
Column Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 μm) or similar
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split or Splitless
Inlet Temperature 250-280 °C
Oven Program Optimized temperature gradient
MS System Triple Quadrupole or similar
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Interface Temperature 230-280 °C

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of this compound, MS provides crucial information for its identification and can offer insights into reaction mechanisms.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M+). The fragmentation of this molecular ion is predictable and provides a characteristic pattern. Key fragmentation pathways for esters often involve cleavage of the C-O bond and rearrangements. For phenyl acetate, a close analog, the mass spectrum shows a prominent molecular ion peak and significant fragment ions. massbank.eumassbank.eu One of the primary fragmentations observed for phenyl acetate is the loss of a ketene molecule (CH2=C=O) to form a phenol (B47542) radical cation.

Expected Fragmentation of this compound:

Molecular Ion (M+) : The peak corresponding to the intact molecule.

Loss of Acetoxy Radical : Cleavage of the C-O bond between the carbonyl carbon and the oxygen of the acetate group.

Loss of Acetyl Radical : Cleavage of the bond between the methylene (B1212753) group and the oxygen of the acetate group.

Formation of Benzoyl Cation : A common fragment in compounds containing a benzoyl group, with an m/z of 105.

McLafferty Rearrangement : If applicable, this rearrangement can provide additional structural information.

By analyzing the fragmentation patterns of reaction products, it is possible to deduce their structures and gain insights into the underlying reaction mechanisms. For example, in studies involving the synthesis of this compound, MS can be used to confirm the identity of the desired product and to identify any intermediates or byproducts, thereby helping to elucidate the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. hmdb.ca It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for its characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons.

Aromatic Protons : The protons on the phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the benzene (B151609) ring.

Methylene Protons (-CH₂-) : The two protons of the methylene group adjacent to the ketone and the ester oxygen would appear as a singlet, typically in the region of 5.0-5.5 ppm.

Methyl Protons (-CH₃) : The three protons of the acetyl group would appear as a sharp singlet at a higher field, usually around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Carbonyl Carbons : The carbon atoms of the ketone and ester carbonyl groups would appear at a low field, typically in the range of 160-200 ppm.

Aromatic Carbons : The carbon atoms of the phenyl group would give rise to signals in the aromatic region, generally between 120 and 140 ppm.

Methylene Carbon (-CH₂-) : The carbon of the methylene group would be expected to resonate in the region of 60-70 ppm.

Methyl Carbon (-CH₃) : The methyl carbon of the acetyl group would appear at a high field, typically around 20-30 ppm.

The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of the structure of this compound.

Table 2: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H~7.4 - 8.0~128 - 134
-CH₂-~5.3~66
-CH₃~2.2~21
C=O (ketone)-~192
C=O (ester)-~170

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

C=O Stretch (Ketone) : A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the ketone.

C=O Stretch (Ester) : Another strong, sharp absorption band for the ester carbonyl group would be observed at a higher frequency, typically in the range of 1735-1750 cm⁻¹. researchgate.net

C-O Stretch (Ester) : The C-O single bond stretching vibrations of the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Stretch (Aromatic) : The stretching vibrations of the C-H bonds on the phenyl group would be observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The C-H stretching vibrations of the methylene and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic) : The stretching vibrations of the carbon-carbon double bonds in the benzene ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

The presence and precise positions of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound, confirming its identity.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
KetoneC=O Stretch1680 - 1700
EsterC=O Stretch1735 - 1750
EsterC-O Stretch1000 - 1300
Aromatic RingC-H Stretch> 3000
Aliphatic GroupsC-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600

X-ray Crystallography for Solid-State Structure Determination (If Available for this compound)

For a compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the crystal would be subjected to X-ray diffraction analysis. The diffraction pattern obtained is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Applications in Advanced Materials Science and Protecting Group Chemistry

Phenacyl Protecting Groups in Photochemistry

Aromatic ketones are valued in photochemistry because they are generally stable and their photochemical properties are well-understood. The phenacyl moiety, as an arylcarbonylmethyl group, has been a subject of interest for decades as a photoremovable protecting group (PPG), which provides spatial and temporal control over the release of chemical substances.

The phenacyl group and its substituted analogs serve as effective photoremovable protecting groups for carboxylic acids and sulfonates. acs.orgnanobioletters.com When attached to a carboxylate, it forms a phenacyl ester. The protective nature of this group lies in its stability under various conditions, which can be precisely reversed upon irradiation with light.

The cleavage mechanism does not involve simple homolytic bond scission. Instead, it proceeds through hydrogen abstraction by the excited carbonyl group of the phenacyl ester from a hydrogen-atom donor, forming a ketyl ester intermediate. nanobioletters.com This process ultimately leads to the release of the carboxylic acid. Certain derivatives have been developed to enhance this process. For example, the 2,5-dimethylphenacyl (DMP) group is a notable improvement, as it can be photolysed efficiently without an external photosensitizer, releasing carboxylic acids and sulfonates in nearly quantitative yields. acs.orgias.ac.in This is achieved through an efficient intramolecular hydrogen abstraction process. ias.ac.in The p-hydroxyphenacyl (pHP) group is another promising variant that has found use in synthetic organic chemistry due to the quantitative yield of the released product. acs.orgnanobioletters.com

While protecting groups for functional groups like carboxylates and amines are numerous, options for sulfonic acids are more limited because simple sulfonate esters are potent electrophiles. pharmaguideline.com This makes photoremovable strategies involving groups like phenacyl derivatives particularly valuable for controlling the reactivity and solubility of sulfonated molecules during synthesis. pharmaguideline.com

Phenacyl DerivativeProtected GroupKey Research FindingReference
PhenacylCarboxylic AcidsServes as a classic photoremovable protecting group; release mechanism involves photoreduction via a ketyl ester intermediate. nanobioletters.com
2,5-Dimethylphenacyl (DMP)Carboxylic Acids, Sulfonates, PhosphatesAllows for photodeprotection with almost quantitative yields without the need for a photosensitizer due to efficient intramolecular hydrogen abstraction. acs.orgias.ac.in
p-Hydroxyphenacyl (pHP)Carboxylic AcidsFeatures a skeletal rearrangement upon photo-release and provides a quantitative chemical yield of the released substrate. acs.orgnanobioletters.com
Naphth-2-ylcarbonylmethylCarboxylic AcidsEffectively releases various carboxylic acids upon irradiation. nanobioletters.com

The concept of photoremovable protecting groups extends to the creation of "caged" compounds. In this strategy, a biologically active molecule is rendered temporarily inert by being chemically bonded to a photolabile group like phenacyl. The active molecule can then be released at a precise time and location by exposing it to light. This temporal and spatial control is a powerful tool for studying dynamic biological processes.

The p-hydroxyphenacyl (pHP) protecting group, in particular, has been successfully used to "cage" molecules for applications in neurobiology and enzyme catalysis. acs.orgnanobioletters.com This allows researchers to initiate biological events with a flash of light, enabling the study of fast processes that would be difficult to control using traditional methods. researchgate.net For instance, a caged neurotransmitter can be introduced into a biological system in its inactive form and then released at a specific synapse to study its effect on neuronal signaling. Similarly, caging an enzyme substrate allows for the controlled initiation of an enzymatic reaction. acs.orgnanobioletters.com The development of these phototriggers is crucial for monitoring fast biological events with high precision. researchgate.net

Use as Precursors in Organic Synthesis

The reactive nature of the phenacyl group makes phenacyl acetate (B1210297) and its derivatives valuable starting materials for building more complex molecular architectures, especially heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules.

Phenacyl acetate's α-keto ester functionality makes it a key building block for various nitrogen-containing heterocycles. While this compound itself can be used, it is often converted to the more reactive phenacyl bromide for these syntheses.

A prominent example is the Hantzsch thiazole (B1198619) synthesis , one of the most fundamental methods for creating thiazole rings. youtube.com In this reaction, a phenacyl bromide is condensed with a thioamide, such as thiourea (B124793). acs.orgnanobioletters.com The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring. acs.orgyoutube.com This method is robust and widely used to produce a vast array of substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry. nanobioletters.com

Phenacyl derivatives are also precursors to other important nitrogen heterocycles like imidazoles and pyrimidines .

Imidazoles : Substituted imidazoles can be synthesized by reacting phenacyl bromides with amidines (e.g., acetamidine (B91507) hydrochloride) or with 2-aminopyridine (B139424) to form imidazo[1,2-a]pyridines. researchgate.netnanobioletters.com

Pyrimidines : In a more advanced application, phenacyl azides (readily prepared from phenacyl halides) can undergo a base-catalyzed cyclotrimerization reaction to regioselectively produce 2,4,6-trisubstituted pyrimidines in good yields. d-nb.infobeilstein-journals.org

These synthetic routes highlight the versatility of the phenacyl scaffold in constructing a diverse range of heterocyclic systems. d-nb.info

Heterocycle ClassPhenacyl PrecursorCo-reactantKey Synthesis MethodReference
ThiazolesPhenacyl BromideThiourea / ThioamidesHantzsch Thiazole Synthesis acs.orgnanobioletters.com
ImidazolesPhenacyl BromideAcetamidineMicrowave-assisted pseudo-three-component reaction researchgate.net
Imidazo[1,2-a]pyridinesPhenacyl Bromide2-AminopyridineCatalytic condensation reaction nanobioletters.com
PyrimidinesPhenacyl Azide (B81097)Itself (cyclotrimerization)Base-catalyzed reaction in a deep eutectic solvent d-nb.infobeilstein-journals.org

Norrish Type I Photoinitiators in Polymer Chemistry

Photoinitiators are compounds that, upon absorption of light, generate reactive species—typically free radicals—that can initiate polymerization. They are classified based on their mechanism of action. Norrish Type I photoinitiators are carbonyl compounds that undergo an α-cleavage (bond scission at a position alpha to the carbonyl group) upon photochemical excitation, directly forming two radical fragments from a single molecule. nih.govresearchgate.net

The phenacyl moiety is a core component in several Type I photoinitiators. The photochemistry of phenacyl bromide, a close analog of this compound, has been extensively studied and serves as an excellent model. Upon exposure to UVA light, phenacyl bromide undergoes homolytic cleavage of the carbon-bromine bond. psu.edu This α-cleavage generates a phenacyl radical and a bromine radical, both of which can initiate the free-radical polymerization of vinyl monomers like methyl methacrylate (B99206) and styrene (B11656). psu.edu

The photolysis of this compound is expected to proceed through a similar Norrish Type I pathway. Upon absorption of UV radiation, the molecule is promoted to an excited state, leading to the cleavage of one of the bonds alpha to the ketone carbonyl group. The most probable cleavage would occur at the C-O bond of the ester linkage, which is typically weaker than the adjacent C-C bond, yielding a phenacyl radical and an acetoxy radical.

Phenacyl Radical: C₆H₅C(O)CH₂•

Acetoxy Radical: •OC(O)CH₃

These generated radicals can then initiate the polymerization of monomers to form a polymer chain. This light-induced method offers spatiotemporal control over the polymerization process, which is highly desirable in applications like coatings, inks, and additive manufacturing. psu.edu

Table 2: Comparison of Radical Generation from Phenacyl Photoinitiators
CompoundStructureCleavage Site (Predicted)Generated Radicals
Phenacyl BromideC₆H₅C(O)CH₂-BrC-Br bondPhenacyl radical, Bromine radical
This compoundC₆H₅C(O)CH₂-OC(O)CH₃CH₂-O bondPhenacyl radical, Acetoxy radical

Photostabilizers in Polymer Systems

Photostabilizers are additives used to protect polymers from degradation caused by exposure to light, particularly UV radiation. One major class of photostabilizers is UV absorbers, which function by absorbing harmful UV radiation and dissipating the energy in a harmless manner, typically as heat, before it can break the chemical bonds within the polymer matrix. ncsu.edu Common UV absorbers include compounds like benzophenones and benzotriazoles. ncsu.edu

For a compound to function as a UV absorber, it must have a strong absorbance in the UV region (approximately 290-400 nm) where photodegradation is most prevalent. The phenacyl group is a known chromophore that absorbs UV radiation. However, the fate of the absorbed energy determines whether the compound acts as a stabilizer or an initiator of degradation.

While this compound absorbs UV light, its photochemical pathway is dominated by bond cleavage to form radicals, as discussed in its role as a photoinitiator. This process is the antithesis of photostabilization. Instead of harmlessly dissipating the energy, the phenacyl group uses it to initiate radical reactions that can lead to polymer degradation. In studies on the photoyellowing of lignin (B12514952), a natural polymer, the "phenacyl pathway" is recognized as a mechanism of photodegradation, where naturally occurring phenacyl structures absorb light and initiate cleavage reactions. ncsu.edudiva-portal.org

Therefore, while this compound possesses the necessary UV absorption properties of a potential UV screener, its inherent photo-instability and tendency to generate radicals make it unsuitable as a photostabilizer. It is more accurately classified as a photosensitizer or photoinitiator in polymer systems.

Table 3: UV Absorption Characteristics of Polymer Additives
Additive ClassExample CompoundPrimary FunctionUV Absorption Mechanism
Benzophenones2,4-DihydroxybenzophenonePhotostabilizer (UV Absorber)Absorbs UV and dissipates energy as heat through keto-enol tautomerism.
BenzotriazolesTinuvin PPhotostabilizer (UV Absorber)Absorbs UV and dissipates energy via excited-state intramolecular proton transfer.
Phenacyl CompoundsThis compoundPhotoinitiatorAbsorbs UV, leading to Norrish Type I bond cleavage and radical formation.

Compound Index

Compound Name
(Poly)acrylic acid
2,4-Dihydroxybenzophenone
Benzophenone (B1666685)
Benzotriazole
Methyl methacrylate
This compound
Phenacyl bromide
Styrene

Advanced Biological Research and Pharmacological Implications Excluding Dosage/administration

Antimicrobial Activity Studies

The antimicrobial potential of phenacyl acetate (B1210297) derivatives has been explored against a range of bacterial and fungal pathogens.

Derivatives of phenacyl acetate have been synthesized and evaluated for their ability to inhibit bacterial growth. A study involving the synthesis of a series of azetidinone derivatives (β-lactams) from phenyl acetic acid, a precursor to this compound, tested their antibacterial efficacy. bepls.com The results indicated that while these compounds possessed antibacterial properties, their activity was less potent than the standard antibiotic drug, Streptomycin. bepls.com

Another class of derivatives, N-phenyl-2,2-dichloroacetamide compounds, has also been synthesized and studied, indicating the ongoing exploration of acetamide (B32628) structures in developing new antibacterial agents. researchgate.net

The antifungal properties of this compound derivatives have shown considerable promise. N-phenacyl derivatives of 4,6- and 5,6-dibromobenzimidazoles have demonstrated significant activity against pathogenic fungi such as Candida albicans and Candida neoformans. nih.gov The potency of these compounds was notably enhanced when the phenacyl moiety contained difluoro- or dichloro-substitutions on the benzene (B151609) ring. nih.gov

Similarly, newly synthesized N-(4-methoxyphenacyl)imidazole and various substituted N-(phenacyl)triazoles were tested against a fluconazole-resistant strain of Candida albicans and Aspergillus fumigatus. researchgate.net Many of these compounds exhibited notable antifungal activity at concentrations of 80 and 100 μg/mL, with some showing efficacy comparable to the standard antifungal drug, fluconazole (B54011). researchgate.net An interesting observation from this study was that the corresponding alcohol forms of these compounds, obtained by reduction of the ketone group, were less active. researchgate.net

Furthermore, the evaluation of oxazine (B8389632) and pyrrole (B145914) derivatives, which can be synthesized using phenacyl bromide, showed varied levels of antifungal activity against Candida albicans and Aspergillus niger. ekb.eg

Table 1: Antifungal Activity of this compound Derivatives

Derivative Class Fungal Strains Tested Key Findings Reference
N-phenacyldibromobenzimidazoles Candida albicans, Candida neoformans Significant activity, enhanced by dihalogen substitution on the phenacyl ring. nih.gov
N-(phenacyl)azoles Candida albicans (fluconazole-resistant), Aspergillus fumigatus Activity comparable to fluconazole at 80-100 μg/mL. Ketones more active than corresponding alcohols. researchgate.net
Phenazine-Oxazine/Pyrrole Hybrids Candida albicans, Aspergillus niger Exhibited varying degrees of antifungal activity. ekb.eg

The core structures related to this compound derivatives have been investigated for their potential against Mycobacterium tuberculosis. Azetidinones, also known as β-lactams, which can be synthesized from phenyl acetic acid, are recognized for possessing a wide range of biological activities, including antitubercular properties. bepls.com Specific studies on N-acylated derivatives of compounds like 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine have included molecular docking against antitubercular targets, suggesting a potential mechanism of action. researchgate.net

Antioxidant Properties

Phenolic compounds are well-regarded for their antioxidant capabilities, primarily due to the reactivity of the hydroxyl group on the aromatic ring, which can scavenge free radicals through hydrogen atom donation. nih.gov Derivatives of this compound have been included in this area of research. For instance, azetidinone derivatives synthesized from phenyl acetic acid were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing free radical scavenging potential. bepls.com Studies on phenoxyacetamide derivatives also suggest that this class of compounds possesses antioxidant activity, indicating their potential to mitigate the damaging effects of oxidative processes in biological systems. mdpi.com

Anticancer and Antiproliferative Activity

A significant body of research points to the anticancer potential of this compound derivatives, with various classes of compounds demonstrating cytotoxicity against numerous human cancer cell lines.

N-phenacyldibromobenzimidazoles were evaluated for their cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A-549), as well as against normal lung fibroblasts (MRC-5) to assess selectivity. nih.gov The MCF-7 breast cancer cell line was found to be the most sensitive to these compounds. nih.gov Notably, certain derivatives, such as 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone and 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone, were shown to induce apoptosis in leukemic cells. nih.gov

Phenylacetamide derivatives have also emerged as potent anticancer agents. tbzmed.ac.irtbzmed.ac.ir A study on eleven such derivatives revealed significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.irtbzmed.ac.ir One derivative, in particular, was highly effective, with IC₅₀ values as low as 0.6 to 0.7 μM, triggering cancer cell death by activating both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir

Another aspirin-based derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, displayed considerable in vitro antiproliferative activity at a concentration of 10 μM against most of the 60 cancer cell lines in the National Cancer Institute (NCI) panel. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected this compound Derivatives

Derivative Class Cancer Cell Lines Tested Notable Results Reference
N-phenacyldibromobenzimidazoles MCF-7 (breast), A-549 (lung), CCRF-CEM (leukemia) High sensitivity in MCF-7 cells; pro-apoptotic effects in leukemic cells. nih.gov
Phenylacetamide Derivatives MCF-7 (breast), MDA-MB-468 (breast), PC-12 (pheochromocytoma) High cytotoxicity with IC₅₀ values of 0.6-0.7 μM; apoptosis induction. tbzmed.ac.irtbzmed.ac.ir
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate NCI-60 cell line panel Considerable antiproliferative activity at 10 μM. nih.govresearchgate.net
Benzothiazinyl Acetate Derivatives MCF-7 (breast) Cytotoxic effects observed. nih.gov

Molecular Docking Studies related to Biological Activity

To elucidate the mechanisms underlying the observed biological activities, molecular docking studies have been employed to predict the binding interactions between this compound derivatives and their putative biological targets.

In the context of anticancer research, docking studies have been instrumental. For instance, benzothiazinone and their corresponding acetate derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key target in angiogenesis. nih.gov The studies revealed a common binding orientation for these compounds within the catalytic pocket of the receptor, with some derivatives showing better theoretical binding scores and predicted inhibitory constants than the standard drug sorafenib. nih.gov Similarly, docking studies of N-phenyl-2,2-dichloroacetamide derivatives with the pyruvate (B1213749) dehydrogenase kinase (PDHK) receptor have been performed to understand their potential mechanism in disrupting cancer cell metabolism. researchgate.net The anticancer activity of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives has also been supported by molecular docking studies, which showed strong binding interactions with kinases associated with MCF-7 and SK-MEL-28 cancer cell lines. semanticscholar.orgresearchgate.net

For antimicrobial applications, molecular docking has been used to investigate potential targets. N-acylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine were docked against M. tuberculosis MurB, an essential enzyme in cell wall biosynthesis, with several compounds showing strong theoretical binding affinities. researchgate.net

These computational studies provide valuable insights into the structure-activity relationships of this compound derivatives and guide the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. While direct and extensive SAR studies on this compound as a standalone bioactive agent are not widely documented, research on its derivatives, particularly those involving modifications of the phenacyl scaffold, provides valuable insights into the structural requirements for various biological activities.

Studies on N-phenacyldibromobenzimidazoles have shed light on the antifungal action of this class of compounds. mdpi.com Research has indicated that substitutions on the benzene ring of the N-phenacyl substituent can significantly influence the antifungal efficacy. For instance, the introduction of chlorine atoms at the 2,4- or 3,4-positions of the benzene ring of the N-phenacyl moiety in 5,6-dibromobenzimidazole derivatives extended their activity against Candida albicans. mdpi.com This suggests that the electronic properties and steric factors of substituents on the phenyl ring of the phenacyl group are critical determinants of antifungal potency.

Furthermore, research on phenacyl azole derivatives has demonstrated their potential as antifungal agents. researchgate.net A study involving the synthesis of N-(4-methoxyphenacyl)imidazole and substituted N-(phenacyl)triazoles revealed that these compounds exhibit activity against pathogenic fungal strains like Candida albicans and Aspergillus fumigatus. researchgate.net An important SAR finding from this research was that the corresponding alcohol derivatives, obtained by reducing the ketone group of the phenacyl moiety, were less active. researchgate.net This highlights the significance of the keto group in the phenacyl structure for its antifungal properties.

In the context of anti-inflammatory activity, studies on halogenated derivatives of piperidine-4-carboxamide, which incorporate a phenacyl halide structure, have shown that these compounds exhibit considerable anti-inflammatory effects. researchgate.net This again points to the phenacyl core as a viable scaffold for developing biologically active agents.

The SAR of benzylideneacetophenones, which share a core structural similarity with this compound, has also been investigated for anti-inflammatory, antioxidant, and antiulcer activities. researchgate.netnih.gov These studies revealed that the presence of electron-donating groups on the para-position of the aromatic rings tends to enhance the biological activities. researchgate.net

Table 1: Summary of SAR Findings for Phenacyl Derivatives

Compound ClassBiological ActivityKey SAR FindingsReference
N-phenacyldibromobenzimidazolesAntifungal (anti-Candida)Substitution of chlorine atoms on the benzene ring of the N-phenacyl group enhances activity. mdpi.com
Phenacyl azolesAntifungalThe keto group in the phenacyl moiety is important for activity; corresponding alcohols are less active. researchgate.net
Halogenated derivatives of piperidine-4-carboxamideAnti-inflammatoryIncorporation of a phenacyl halide structure leads to anti-inflammatory effects. researchgate.net
BenzylideneacetophenonesAnti-inflammatory, Antioxidant, AntiulcerElectron-donating groups on the aromatic rings enhance activity. researchgate.netnih.gov

Investigation as Bioactive Thiazole-Based Heterocyclic Hybrids

The phenacyl scaffold, particularly in the form of phenacyl bromide, is a key building block in the synthesis of bioactive thiazole-based heterocyclic hybrids. nih.govacs.orgacs.org The Hantzsch thiazole (B1198619) synthesis, a classic (3 + 2) heterocyclization reaction, frequently employs phenacyl bromide to construct the thiazole ring. nih.gov This synthetic strategy allows for the fusion of the thiazole moiety with other bioactive pharmacophores, such as pyrazole (B372694) and pyrazoline, creating hybrid molecules with enhanced therapeutic potential. nih.govacs.orgacs.org

These thiazole-linked hybrids exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant properties. nih.gov The molecular hybridization approach has been shown to improve drug efficacy, overcome multidrug resistance, and reduce toxicity. nih.gov

For example, thiazole derivatives synthesized from phenacyl bromide have been investigated for their efficacy as antimicrobial agents. acs.org Thiazole-linked triazoles, prepared through the cyclization of carbothioamide precursors with phenacyl bromides, have demonstrated potent antimicrobial activity. acs.org Similarly, other research has focused on the synthesis of thiazole derivatives with potential anticancer properties. tandfonline.com

Table 2: Examples of Bioactive Thiazole Hybrids Derived from Phenacyl Precursors

Hybrid Structure TypePrecursorReported Biological ActivityReference
Thiazole-linked Pyrazole/PyrazolinePhenacyl BromideAnticancer, Antibacterial, Anticonvulsant, Antifungal, Antiviral, Antioxidant nih.govacs.orgacs.org
Thiazole-linked TriazolesPhenacyl BromideAntimicrobial acs.org
Bis-thiazole derivativesPhenacyl BromideAnticancer tandfonline.com

Exploration in Prodrug Design and Photoactivatable Prodrugs

Prodrug design is a strategy used to overcome undesirable properties of a drug by chemically modifying it into an inactive form that, after administration, is converted into the active drug through metabolic processes. Photoactivatable prodrugs represent an advanced class of prodrugs that can be activated by light, offering high spatial and temporal control of drug release, thereby minimizing off-target effects. nih.govnih.gov

While the direct use of this compound as a photoactivatable prodrug is not extensively documented in the reviewed literature, the components of its structure—the phenacyl group and the acetate group—are relevant to prodrug design. The phenacyl group has been explored as a photoremovable protecting group in other contexts.

The concept of photoactivatable platinum(IV) anticancer prodrugs is a well-researched area. nih.govnih.gov These prodrugs are stable in the dark but can be activated by light to release the cytotoxic Pt(II) species. Studies have shown that acetylated Pt(IV) prodrugs exhibit high stability and can be efficiently activated by light. nih.gov This highlights the role of the acetyl group in modulating the properties of prodrugs. Although this does not directly involve this compound, it underscores the utility of acetate moieties in the design of light-sensitive therapeutic agents.

Protein Modification and Labeling

Protein modification and labeling are crucial techniques in chemical biology for studying protein function, structure, and interactions. nih.govnih.govcsic.es The phenacyl group has been effectively utilized as a protecting group in protein and peptide synthesis, which is a form of chemical modification.

Specifically, the phenacyl (Pac) group serves as an efficient protecting group for the thiol side chain of cysteine residues during peptide synthesis. researchgate.netmdpi.com This is particularly important in the synthesis of complex peptides and proteins, such as in the thioester method for peptide condensation. researchgate.netmdpi.com The Pac group can be selectively introduced onto the cysteine's sulfur atom and is stable under the conditions of Fmoc-based solid-phase peptide synthesis. mdpi.com After the peptide chain has been assembled, the Pac group can be removed under mild conditions, for instance, by using zinc in acetic acid. mdpi.com This strategy prevents unwanted side reactions involving the highly reactive thiol group, ensuring the correct formation of the desired peptide or protein.

While the primary application of the phenacyl group in this context is for protection rather than direct labeling for visualization or affinity purification, it is a critical modification that enables the construction of specifically engineered proteins. The broader field of protein labeling involves the use of reactive chemical probes to attach tags like fluorophores or biotin (B1667282) to proteins. nih.gov Given its chemical structure, this compound itself is not typically used as a direct labeling agent, as more reactive functional groups are generally required for efficient bioconjugation in complex biological systems.

Environmental Fate and Degradation Studies

Hydrolytic Transformation in Aquatic Environments

The hydrolysis of phenacyl acetate (B1210297) involves the cleavage of the ester bond to yield phenacyl alcohol and acetic acid. This transformation is a significant degradation pathway in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.

Research on phenyl acetate hydrolysis has shown that the reaction rate is influenced by the presence of catalysts. For instance, the hydrolysis can be catalyzed by acetate ions. researchgate.net In a study conducted in a buffered aqueous solution of sodium acetate and acetic acid, the kinetic constants for phenyl acetate hydrolysis were determined over a temperature range of 293–318 K. researchgate.net The results indicated that the activation energies for the reaction decreased as the concentration of the acetate catalyst increased. researchgate.net

Furthermore, the hydrolysis of phenyl acetate has been found to be catalyzed by heterogeneous reactions in the presence of silica (B1680970) surfaces, such as those found in sandstone. stanford.edu This suggests that in natural aquatic environments, mineral surfaces could play a role in accelerating the degradation of phenacyl acetate.

Table 8.1: Factors Influencing the Hydrolysis of Structurally Similar Esters

FactorInfluence on Hydrolysis RateCitation
pH Rate is dependent on hydrogen and hydroxide (B78521) ion concentrations. stanford.edu
Temperature Higher temperatures generally increase the reaction rate. researchgate.net
Catalysts Presence of acids, bases, or certain ions can accelerate hydrolysis. stanford.eduresearchgate.net
Mineral Surfaces Can act as heterogeneous catalysts, increasing the degradation rate. stanford.edu

Chemical Half-Life Determination in Environmental Matrices (e.g., Soil)

The persistence of this compound in soil environments is determined by its susceptibility to various degradation processes and its tendency to be sorbed to soil particles. The chemical half-life in soil is a key parameter for assessing its potential for leaching and long-term environmental impact.

Specific data on the chemical half-life of this compound in soil is not available in the current literature. However, the behavior of other organic compounds in soil can provide a framework for understanding its likely fate. The primary mechanisms for the dissipation of organic chemicals in soil are microbial degradation and sorption to soil organic matter and mineral surfaces. nih.govmdpi.com

The sorption of organic compounds to soil is influenced by the physicochemical properties of both the chemical and the soil. nih.gov For a compound like this compound, its polarity and the organic carbon content of the soil would be significant factors in determining its mobility. nih.gov Stronger sorption would decrease its bioavailability for microbial degradation and its potential to leach into groundwater. nih.gov Conversely, in soils with low organic matter, it would be more mobile.

The degradation of organic compounds in soil is often a biological process, mediated by soil microorganisms. nih.gov The rate of this biodegradation is dependent on factors such as soil moisture, temperature, pH, and the microbial community present. nih.gov For example, studies on phenoxyalkanoic acid herbicides have shown that bacterial degradation is the predominant dissipation mechanism in soils. nih.gov

Given the presence of an ester linkage and an aromatic ring, it is anticipated that this compound would be susceptible to microbial degradation in soil. The ester linkage can be cleaved by microbial esterases, and the resulting phenacyl alcohol and acetic acid can be further metabolized.

Considerations for Environmental Risk Assessment

An environmental risk assessment for this compound would involve evaluating its potential to cause adverse effects in environmental compartments. This assessment considers both the exposure of organisms to the chemical and the inherent toxicity of the compound.

Although a formal environmental risk assessment for this compound is not documented in the reviewed literature, the assessment of a structurally related compound, acetophenone (B1666503), provides some context. Acetophenone has been detected in ambient air and drinking water, indicating that environmental exposure to such compounds can occur. epa.gov The United States Environmental Protection Agency (EPA) has classified acetophenone as a Group D substance, meaning it is not classifiable as to its human carcinogenicity due to a lack of data. epa.govepa.gov

A comprehensive environmental risk assessment for this compound would require data on its:

Persistence: Including its half-life in soil, water, and air.

Bioaccumulation: The potential for the compound to accumulate in the tissues of organisms.

Toxicity: Acute and chronic toxicity data for a range of aquatic and terrestrial organisms.

The potential for exposure would be influenced by its use patterns and release into the environment. Its physicochemical properties, such as water solubility and vapor pressure, would govern its distribution between air, water, and soil. nih.gov

Photodegradation in Environmental Contexts (if applicable)

Photodegradation, or the breakdown of a chemical by light, can be a significant environmental fate process, particularly in the atmosphere and in the surface layers of aquatic environments.

Specific studies on the photodegradation of this compound were not found in the reviewed literature. However, the chemical structure of this compound, which contains a carbonyl group and a benzene (B151609) ring, suggests that it has the potential to undergo photochemical reactions. Aromatic ketones, such as acetophenone, are known to be photochemically active.

The presence of acetophenone in ambient air suggests that it can be subject to atmospheric photochemical reactions. epa.gov These reactions would likely involve hydroxyl radicals, which are highly reactive and play a key role in the degradation of many organic compounds in the atmosphere. The rate of photodegradation would depend on the intensity of solar radiation and the presence of other chemical species in the environment.

In aquatic systems, direct photolysis could occur if this compound absorbs light at wavelengths present in sunlight. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals or singlet oxygen, could also contribute to its degradation.

Q & A

Q. What are the recommended methods for synthesizing phenacyl acetate with high purity for research purposes?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting phenacyl bromide with acetic acid under basic conditions (e.g., using sodium acetate as a catalyst) to facilitate the substitution of bromide with the acetate group . For high purity, column chromatography or recrystallization in ethanol is recommended. Ensure reaction conditions (e.g., anhydrous sodium acetate, controlled temperature) are optimized to minimize side products .

Q. How can researchers accurately identify this compound using spectroscopic techniques?

this compound (CAS 2243-35-8) can be identified via:

  • NMR : Look for characteristic signals such as the acetyl proton resonance at ~2.1 ppm (singlet) and aromatic protons in the 7.3–7.5 ppm range.
  • FT-IR : A strong carbonyl (C=O) stretch at ~1740 cm⁻¹ (ester) and C-O stretch near 1240 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₀O₃) with fragmentation patterns corresponding to phenacyl and acetate groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a precursor in synthesizing heterocyclic compounds (e.g., 1,2,4-triazoles) due to its reactive ketone group. It is also used to study esterase activity and as a protecting group in peptide synthesis. Its stability under mild conditions makes it suitable for controlled-release formulations .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

Key properties include:

  • LogP : ~1.5 (moderate lipophilicity), influencing solubility in organic solvents.
  • Melting Point : ~48–50°C, critical for purification via recrystallization.
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis, requiring pH-controlled environments for storage .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s reaction mechanisms?

  • Steric Effects : Bulky substituents on the phenacyl group may alter reaction pathways (e.g., favoring nucleophilic attack at the carbonyl carbon over halogen-bearing sites) .
  • Kinetic vs. Thermodynamic Control : Use temperature-modulated experiments to determine dominant reaction pathways.
  • Catalyst Selection : Sodium acetate accelerates reactions by neutralizing HBr byproducts, but alternative bases (e.g., K₂CO₃) may reduce side reactions .

Q. How should researchers address contradictions in thermodynamic data for this compound across studies?

  • Replicate Conditions : Ensure consistency in measurement techniques (e.g., calorimetry vs. computational models).
  • Validate Purity : Impurities in commercial samples (e.g., residual acetic acid) can skew data. Use HPLC or GC-MS for purity verification .
  • Statistical Analysis : Apply error-propagation models to reconcile discrepancies in enthalpy (ΔH) or free energy (ΔG) values .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to isolate this compound from biological or environmental samples.
  • Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in trace analysis.
  • Standard Curves : Prepare matrix-matched standards to account for ionization suppression/enhancement .

Q. How can computational modeling predict this compound’s behavior in novel reaction environments?

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks.
  • Solvent Effects : Use COSMO-RS simulations to assess solvation energies in nonpolar vs. polar aprotic solvents.
  • Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions to identify optimal molar ratios (e.g., phenacyl bromide:acetic acid = 1:1.2) .
  • Data Reproducibility : Document all parameters (e.g., drying time, solvent grade) per pharmaceutical research guidelines .
  • Ethical Compliance : Adhere to institutional protocols for waste disposal, as phenacyl derivatives may generate hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.